molecular formula C9H9NO B6596486 2-Cyclopropylnicotinaldehyde CAS No. 921760-70-5

2-Cyclopropylnicotinaldehyde

Cat. No. B6596486
M. Wt: 147.17 g/mol
InChI Key: KEHNOKBURGCYEK-UHFFFAOYSA-N
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Patent
US08252798B2

Procedure details

A 40 mL reaction vial is charged with 3 mL of 1,4-dioxane and a stirbar. Degas with nitrogen for 5 minutes. Next, the vial is charged with 2-bromonicotinaldehyde (645.134 μmoles, 120.000 mg), cyclopropylboronic acid (1.290 mmoles, 110.831 mg), and cesium fluoride (1.935 mmoles, 293.995 mg). The vial is then degassed again with nitrogen. Next, (1,1′-bis(diphenylphosphino)ferrocene)palladium(II) chloride (32.257 μmoles, 26.342 mg) is added and the reaction mixture is heated to 100° C. under nitrogen. Upon reaction completion, the mixture is cooled to room temperature, filtered over a pad of diatomaceous earth with ethyl acetate afford the title compound. GCMS (m/z): 146 (M).
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
110.831 mg
Type
reactant
Reaction Step One
Quantity
293.995 mg
Type
reactant
Reaction Step One
[Compound]
Name
(1,1′-bis(diphenylphosphino)ferrocene)palladium(II) chloride
Quantity
26.342 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH:10]1(B(O)O)[CH2:12][CH2:11]1.[F-].[Cs+]>O1CCOCC1>[CH:10]1([C:2]2[C:3]([CH:4]=[O:5])=[CH:6][CH:7]=[CH:8][N:9]=2)[CH2:12][CH2:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
BrC1=C(C=O)C=CC=N1
Name
Quantity
110.831 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
293.995 mg
Type
reactant
Smiles
[F-].[Cs+]
Step Two
Name
(1,1′-bis(diphenylphosphino)ferrocene)palladium(II) chloride
Quantity
26.342 mg
Type
reactant
Smiles
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 40 mL reaction
CUSTOM
Type
CUSTOM
Details
Degas with nitrogen for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The vial is then degassed again with nitrogen
CUSTOM
Type
CUSTOM
Details
Upon reaction completion
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered over a pad of diatomaceous earth with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=NC=CC=C1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.